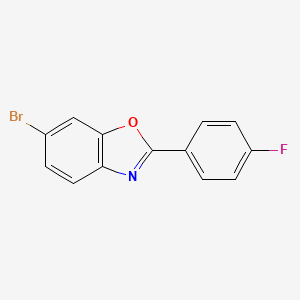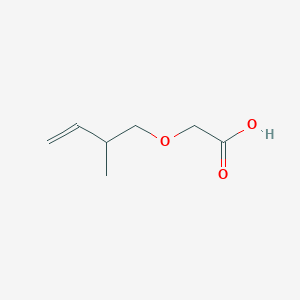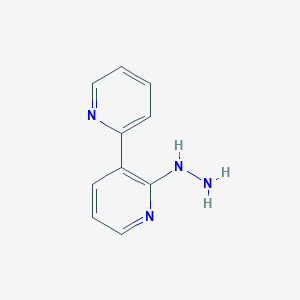![molecular formula C18H14FN3O2 B8556368 4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B8556368.png)
4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorophenylamino group at the 4th position, dimethoxy groups at the 6th and 7th positions, and a carbonitrile group at the 3rd position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorophenylamino Group: The fluorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 4-fluoroaniline with the quinoline core under basic conditions.
Addition of Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using methoxy reagents such as dimethyl sulfate or methyl iodide.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylamino group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenibut: A GABA B receptor agonist with a similar fluorophenyl group.
4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.
4-Fluoromethamphetamine: A stimulant with a fluorophenyl group.
Uniqueness
4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is unique due to its combination of a quinoline core, fluorophenylamino group, dimethoxy groups, and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H14FN3O2 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
4-(4-fluoroanilino)-6,7-dimethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H14FN3O2/c1-23-16-7-14-15(8-17(16)24-2)21-10-11(9-20)18(14)22-13-5-3-12(19)4-6-13/h3-8,10H,1-2H3,(H,21,22) |
InChI-Schlüssel |
PICBGXSASXFIAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC=C(C=C3)F)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B8556295.png)
![N-{4-[(1-Butylpiperidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B8556300.png)
![4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8556303.png)










